5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that features a furan ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable starting materials, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
5-(Furan-2-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
5-(Furan-2-yl)-1,3,4-oxadiazole: Similar structure but with different positioning of nitrogen atoms in the oxadiazole ring.
Uniqueness: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is unique due to its specific arrangement of the furan and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACGDCWCPJTRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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